2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2-aminothiazole with an aldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various amine derivatives .
Scientific Research Applications
2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of new drugs for treating infections and cancer.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets within cells. It can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s thiazole ring plays a crucial role in its biological activity by interacting with various proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many thiazole-based compounds with similar biological activities.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for metabolic processes.
Uniqueness
2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse products makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
920512-41-0 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-amino-5-[(1,2-thiazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H11N3OS/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2 |
InChI Key |
JRPTWYDISBKJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC=NS2)O)N |
Origin of Product |
United States |
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